(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Overview
Description
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenol group, a hydroxymethyl group, and a diisopropylamino group attached to a phenylpropyl chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpropyl Chain: The initial step involves the formation of the phenylpropyl chain through a Friedel-Crafts alkylation reaction. Benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diisopropylamino Group: The next step involves the introduction of the diisopropylamino group through a reductive amination reaction. The phenylpropyl intermediate is reacted with diisopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxymethylation: The final step involves the hydroxymethylation of the phenol group.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Cyclohexanol derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol: The enantiomer of the compound with different stereochemistry.
2-(3-(diisopropylamino)-1-phenylpropyl)phenol: Lacks the hydroxymethyl group.
2-(3-(dimethylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol: Contains a dimethylamino group instead of a diisopropylamino group.
Uniqueness
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is unique due to its specific stereochemistry and the presence of both the diisopropylamino and hydroxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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